molecular formula C23H17BrN2O5 B3530839 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

Cat. No. B3530839
M. Wt: 481.3 g/mol
InChI Key: VYIAITKLJZQXPP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s appearance and any notable physical characteristics .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how it interacts with biological systems. This could include its effects on enzymes, cell membranes, or other cellular components .

Safety and Hazards

This would involve studying any potential hazards associated with the compound. This could include toxicity data, flammability, and any precautions that need to be taken while handling and storing the compound .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, further reactions it could be involved in, or other areas of study it could be useful in .

properties

IUPAC Name

5-(4-bromophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O5/c1-29-19-9-8-16(25-22(27)20-3-2-12-30-20)13-17(19)26-23(28)21-11-10-18(31-21)14-4-6-15(24)7-5-14/h2-13H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAITKLJZQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
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5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

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